
Oxybutynin-d10 Hydrochloride
Descripción general
Descripción
Oxybutynin-d10 Hydrochloride is a deuterated isotopologue of Oxybutynin Hydrochloride, a tertiary amine anticholinergic agent used to treat overactive bladder and urinary incontinence. The deuterated form replaces ten hydrogen atoms with deuterium (²H) in the parent molecule, resulting in a molecular formula of C₂₂H₂₁D₁₀NO₃·HCl and a molecular weight of 404.01 g/mol . This isotopic modification enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by minimizing interference from non-deuterated analytes during pharmacokinetic or metabolic studies . Its CAS number is 120092-65-1, and it is commercially available for research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxybutynin-d10 Hydrochloride involves the incorporation of deuterium atoms into the Oxybutynin molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Oxybutynin molecule are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated chloroform or deuterated methanol, with a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete and efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.
Análisis De Reacciones Químicas
Key Reactions
-
Grignard Reaction :
-
Methyl 2-hydroxy-2-phenylacetate is reacted with bromocyclohexane in the presence of a Grignard reagent to form methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.
-
Deuterated Adaptation : Deuterated ethyl groups (CD₂CD₃) are introduced during subsequent steps.
-
-
Mannich Reaction :
-
Esterification/Transesterification :
Reaction Conditions and Yields
Data from synthesis protocols for non-deuterated oxybutynin (adapted for deuterated analogs) :
Step | Reagents/Conditions | Yield (%) | Deuterium-Specific Adjustments |
---|---|---|---|
Grignard Reaction | Bromocyclohexane, Mg, THF, 0–5°C | 65–72 | Use of deuterated solvents (e.g., D₂O) |
Mannich Reaction | 4-(Diethyl-d10-amino)-2-butynol, NaOCH₃ | 58–63 | CD₃CD₂ groups replace CH₃CH₂ |
Esterification | HCl gas, dichloromethane, room temperature | 70–75 | Enhanced purification to avoid H/D exchange |
Crystallization and Purification
The crystalline oxybutynin-d10 base is isolated via:
-
pH Adjustment : Oxybutynin-d10 acid salt (e.g., HCl) is dissolved in water, and pH is raised to >8.0 with NaOH .
-
Solvent Extraction : Heptane or pentane extracts the free base, followed by cooling to precipitate crystals .
-
Key Parameters :
Stability and Degradation
-
Hydrolysis : The ester bond in oxybutynin-d10 undergoes slow hydrolysis in aqueous solutions, forming 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethyl-d10-amino)-2-butynol .
-
Oxidative Metabolism : In vivo, CYP3A4-mediated N-deethylation produces N-desethyl-oxybutynin-d10, a major active metabolite .
Comparative Data
Property | Oxybutynin-d10 HCl | Non-Deuterated Oxybutynin HCl |
---|---|---|
Molecular Weight | 404.02 g/mol | 393.96 g/mol |
Metabolic Half-Life | ~12 hours | ~2–3 hours |
CYP3A4 Affinity | Reduced (deuterium effect) | High |
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mechanism of Action
Oxybutynin acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3), leading to the relaxation of bladder smooth muscle. This action results in increased bladder capacity and reduced urinary urgency and frequency. The deuterated form, oxybutynin-d10, may exhibit altered pharmacokinetics and pharmacodynamics due to the presence of deuterium, which can affect metabolic stability and half-life compared to its non-deuterated counterpart .
Pharmacokinetics
- Absorption : Oxybutynin is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within one hour. The bioavailability is approximately 6%, with significant first-pass metabolism occurring in the liver .
- Metabolism : Oxybutynin is primarily metabolized by the cytochrome P450 enzyme system (CYP3A4), producing the active metabolite N-desethyloxybutynin, which has a higher plasma concentration than the parent compound .
- Excretion : Less than 0.1% of the administered dose is excreted unchanged in urine, indicating extensive metabolism .
Clinical Indications
Oxybutynin-d10 hydrochloride is indicated for:
- Overactive Bladder : It is primarily used to manage symptoms of OAB, including urge urinary incontinence and frequency .
- Neurological Conditions : The drug is effective in treating detrusor overactivity associated with neurological disorders such as spina bifida in both adults and children aged 6 years and older .
- Off-label Uses : Oxybutynin may also be used off-label for conditions such as hyperhidrosis (excessive sweating) and bladder spasms due to ureteral stents or urinary catheters .
Case Study 1: Efficacy in Hyperhidrosis
A notable case report documented the successful use of oxybutynin in managing methadone-induced hyperhidrosis. The patient experienced significant relief from excessive sweating after initiating treatment with oxybutynin, highlighting its potential utility beyond traditional indications .
Case Study 2: Cognitive Effects
A study assessed cognitive impairment associated with oxybutynin use in older adults. Participants receiving oxybutynin showed significant decrements in cognitive performance compared to placebo controls. This finding underscores the need for careful monitoring of cognitive function in patients prescribed oxybutynin, particularly among older populations who may be more susceptible to anticholinergic side effects .
Case Study 3: Addiction Potential
Research has explored instances of oxybutynin addiction among prisoners. Two case reports revealed that individuals misused oxybutynin for its sedative effects, leading to significant increases in dosage beyond therapeutic levels. This raises concerns about the potential for misuse and highlights the importance of monitoring prescriptions closely .
Summary Table of Applications
Application | Indication | Notes |
---|---|---|
Overactive Bladder | Urge urinary incontinence | FDA-approved for adults and children over 6 with neurological conditions |
Neurological Disorders | Detrusor overactivity | Effective for conditions like spina bifida |
Hyperhidrosis | Excessive sweating | Off-label use; effective in certain cases |
Cognitive Impairment | Monitoring required for elderly patients | Significant cognitive decrements observed |
Misuse Potential | Addiction cases reported among specific populations | Highlighting need for careful prescription management |
Mecanismo De Acción
Oxybutynin-d10 Hydrochloride exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of the bladder muscle, reducing urinary urgency and frequency. The active metabolite of Oxybutynin, N-desethyloxybutynin, also contributes to its therapeutic effects by competitively inhibiting muscarinic receptors.
Comparación Con Compuestos Similares
Isotopic Variants
Deuterated analogs of Oxybutynin Hydrochloride are critical for distinguishing metabolites and impurities in analytical workflows. Key isotopic variants include:
Table 1: Isotopic Variants of Oxybutynin Hydrochloride
Key Findings :
- Deuterated forms exhibit negligible pharmacological activity compared to the parent drug, making them ideal for analytical calibration .
- The N-Desethyl Oxybutynin-d11 variant is used to study the primary metabolite of Oxybutynin, which retains anticholinergic activity .
Structural Analogs
Structurally related hydrochloride salts share similar amine or ester functionalities but differ in therapeutic applications:
Table 2: Structural Analogs of Oxybutynin Hydrochloride




Key Findings :
- Unlike Oxybutynin, Tapentadol lacks anticholinergic activity and targets opioid receptors .
- Memantine ’s adamantane structure confers selectivity for NMDA receptors, contrasting with Oxybutynin’s muscarinic receptor antagonism .
Pharmacological Analogs
Compounds with overlapping therapeutic uses but distinct mechanisms include:
Lidocaine-d10 Hydrochloride :
- Use : Local anesthetic and sodium channel blocker.
- Comparison : Like Oxybutynin-d10, it serves as an isotopic internal standard but targets ion channels rather than muscarinic receptors .
Dyclonine Hydrochloride :
- Use : Topical anesthetic.
- Comparison : Shares ester functional groups with Oxybutynin but lacks systemic anticholinergic effects .
Research and Analytical Considerations
Role in Impurity Profiling
Oxybutynin Hydrochloride’s synthesis may yield impurities such as Diphenyl analog and Cyclohexenyl analog (see Table 3). Deuterated standards like Oxybutynin-d10 enable precise quantification of these impurities during quality control .
Table 3: Key Impurities in Oxybutynin Hydrochloride
Impurity Name | Relative Retention Time | Limit (%) |
---|---|---|
Diphenyl analog | 0.37 | 0.1 |
Cyclohexenyl analog | 1.8 | 1.0 |
Ethylpropyl analog | 1.9 | 0.1 |
Actividad Biológica
Oxybutynin-d10 Hydrochloride is a deuterated form of oxybutynin, a well-known antimuscarinic agent primarily used for treating overactive bladder (OAB). This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical implications, and relevant case studies.
Overview of Oxybutynin
Oxybutynin acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, which are crucial in regulating bladder detrusor muscle activity. By inhibiting these receptors, oxybutynin reduces involuntary contractions of the bladder, thereby alleviating symptoms of urgency and frequency associated with OAB .
The primary mechanism through which Oxybutynin-d10 operates involves:
- Muscarinic Receptor Antagonism : Oxybutynin-d10 selectively inhibits M3 receptors located on the detrusor muscle, leading to muscle relaxation and reduced bladder contractions .
- Pharmacokinetics : The pharmacokinetic profile of Oxybutynin-d10 is similar to that of its non-deuterated counterpart. It undergoes extensive first-pass metabolism primarily via the CYP3A4 enzyme system, resulting in the formation of active metabolites such as N-desethyloxybutynin .
Pharmacokinetics and Dynamics
Parameter | Value |
---|---|
Bioavailability | ~6% |
Peak Plasma Concentration (Cmax) | ~8.2 ng/mL (1 hour post-dose) |
Volume of Distribution | 193 L |
Protein Binding | >97% (primarily to alpha-1 acid glycoprotein) |
Half-life | 2-4 hours (varies by formulation) |
Oxybutynin-d10's absorption is influenced by food intake, which can enhance its bioavailability . The drug's extensive protein binding and distribution into tissues underscore its potential therapeutic effects across various bodily systems.
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of oxybutynin in managing OAB symptoms. For instance, a 12-week double-blind trial showed significant reductions in both the frequency and severity of vasomotor symptoms in postmenopausal women treated with extended-release oxybutynin compared to placebo .
Case Studies
- Addiction Potential : A case study highlighted instances of oxybutynin misuse among incarcerated individuals. Patients reported increasing dosages significantly beyond therapeutic levels to manage withdrawal from other substances, indicating a potential for abuse when not monitored closely .
- Vasomotor Symptoms Management : In another study focusing on postmenopausal women, oxybutynin was effective in reducing moderate-to-severe vasomotor symptoms, with a notable percentage reporting substantial symptom improvement compared to placebo .
Side Effects and Tolerability
While effective, oxybutynin is associated with several side effects, primarily dry mouth (xerostomia), which affects patient adherence to treatment. In clinical trials, up to 52% of patients reported dry mouth as a side effect when using oxybutynin compared to only 5% in placebo groups .
Propiedades
IUPAC Name |
4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-MFMGRUKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)C([2H])([2H])C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.